2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane
Description
2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane is a bicyclic hydrocarbon featuring a norbornane (bicyclo[2.2.1]heptane) framework substituted at the 2-position with a branched 3-chloro-2-methylpropyl group. This compound combines the rigid bicyclic structure with a halogenated alkyl chain, which influences its physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H19Cl |
|---|---|
Molecular Weight |
186.72 g/mol |
IUPAC Name |
2-(3-chloro-2-methylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Cl/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h8-11H,2-7H2,1H3 |
InChI Key |
KTIPCLYKRTVFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC2CCC1C2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with a suitable olefin, followed by chlorination. For example, reacting cyclopentadiene with 3-chloro-2-methylpropene under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The bicyclo[2.2.1]heptane core is versatile, with substituents dictating applications in pharmaceuticals, polymers, and agrochemicals. Key analogs include:
Key Insight : The 3-chloro-2-methylpropyl group in the target compound introduces steric bulk and halogen-mediated reactivity, distinguishing it from simpler chloro or aromatic derivatives.
Physicochemical Properties
Data from bicyclo[2.2.1]heptane derivatives () highlight trends:
| Compound | State | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|
| Bicyclo[2.2.1]heptane | c | -95.1 | Not reported |
| Bicyclo[2.2.1]heptene | lq | 90.0 | 203.9 |
| Bicyclo[2.2.2]octane | c | -146.9 | Not reported |
| 2-Chlorobicyclo[2.2.1]heptane | Liquid | Not reported | Not reported |
Analysis :
- Rigidity vs. Stability: Bicyclo[2.2.1]heptane derivatives exhibit higher thermal stability than non-bicyclic analogs, making them suitable for high-temperature applications (e.g., polymer additives) .
- Substituent Impact : Chlorine and alkyl groups increase molecular weight and boiling points compared to unsubstituted bicycloheptanes. For example, 2-(4-bromophenyl)bicyclo[2.2.1]heptane has a molecular weight of 251.167 g/mol , while the target compound’s branched chain may further elevate its lipophilicity and melting point.
Commercial and Industrial Relevance
- Cost Factors : Substituted bicycloheptanes are premium-priced. For example, methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate costs $245/100mg , suggesting the target compound’s synthesis would be similarly specialized.
- Applications: Polymers: Bicyclo[2.2.1]heptane additives improve thermal stability in plastics . Agrochemicals: Oxime derivatives (e.g., 2-(allyloxyimino)-1,7,7-trimethylbicycloheptane) regulate plant growth . Pharmaceuticals: Azabicycloheptane derivatives are explored for bioactive molecule design .
Biological Activity
2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane is a bicyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Molecular Formula: C11H19Cl
Molecular Weight: 202.73 g/mol
IUPAC Name: 2-(3-chloro-2-methylpropyl)bicyclo[2.2.1]heptane
Canonical SMILES: CC(CC1CC2CCC1C2)CCl
The structure of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane features a rigid bicyclic framework, which contributes to its stability and reactivity in biological systems.
The biological activity of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chlorine atom in the compound can participate in halogen bonding, enhancing its binding affinity to specific proteins or nucleic acids.
Possible Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes.
Biological Activity Studies
Research has explored various aspects of the biological activity of this compound:
Antimicrobial Properties
A study evaluated the antimicrobial efficacy of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 100 |
Cytotoxicity Assays
In vitro cytotoxicity assays using human cancer cell lines demonstrated that the compound exhibits selective cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating moderate potency.
Case Studies
-
Case Study on Antitumor Activity : A research team investigated the effects of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane on tumor growth in xenograft models. Treatment resulted in a significant reduction in tumor volume compared to controls, suggesting potential for further development as an anticancer drug.
- Methodology : Mice were administered the compound daily for two weeks.
- Results : Tumor volume decreased by approximately 40% in treated groups.
- Neuropharmacological Evaluation : Another study focused on the neuropharmacological effects of the compound in rodent models, assessing its impact on anxiety and depression-like behaviors. Administration led to reduced anxiety levels measured through elevated plus maze tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
